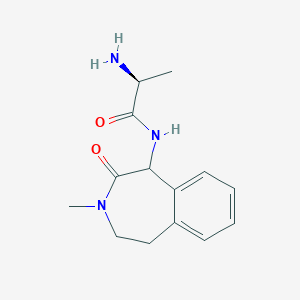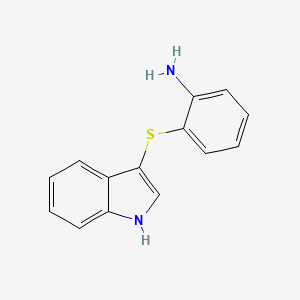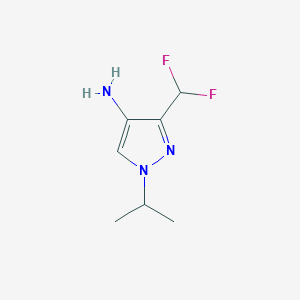![molecular formula C11H17N5 B11730828 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730828.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole rings.
類似化合物との比較
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
1,3-dimethyl-1H-pyrazole-4-carboxamide: Used in medicinal chemistry for its potential therapeutic effects.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Utilized in organic synthesis as a building block for more complex molecules.
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17N5 |
|---|---|
分子量 |
219.29 g/mol |
IUPAC名 |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-11(16(4)13-8)12-6-10-7-15(3)14-9(10)2/h5,7,12H,6H2,1-4H3 |
InChIキー |
DPOJLTSDRIDQKE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)NCC2=CN(N=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730749.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11730750.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730754.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11730765.png)

![Carbamic acid, N-[2-methyl-4-[(methylamino)carbonyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B11730778.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730783.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730814.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11730824.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11730836.png)
